molecular formula C11H23NO5 B12308738 4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid

4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid

Cat. No.: B12308738
M. Wt: 249.30 g/mol
InChI Key: ZMXOXNYUMFKTFZ-UHFFFAOYSA-N
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Description

4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid is an organic compound with a complex structure that includes an amino group, a butanoic acid backbone, and multiple ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid typically involves multiple steps. One common route starts with triethylene glycol monomethyl ether, which undergoes a series of reactions including tosylation, azidation, and reduction to introduce the amino group . The final step involves coupling the amino-functionalized intermediate with a butanoic acid derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

    Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce new alkyl or acyl groups.

Scientific Research Applications

4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The ethoxy groups may enhance the compound’s solubility and facilitate its transport across biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid is unique due to its combination of an amino group and a butanoic acid backbone, which provides distinct chemical properties and potential biological activities. Its multiple ethoxy groups also enhance its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C11H23NO5

Molecular Weight

249.30 g/mol

IUPAC Name

2-(2-aminoethyl)-4-[2-(2-methoxyethoxy)ethoxy]butanoic acid

InChI

InChI=1S/C11H23NO5/c1-15-6-7-17-9-8-16-5-3-10(2-4-12)11(13)14/h10H,2-9,12H2,1H3,(H,13,14)

InChI Key

ZMXOXNYUMFKTFZ-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCC(CCN)C(=O)O

Origin of Product

United States

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